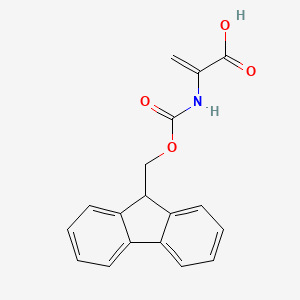
1,2-Bis(1,2,4-triazol-4-yl)ethane
Vue d'ensemble
Description
1,2-Bis(1,2,4-triazol-4-yl)ethane is a chemical compound with the molecular formula C6H8N6 . It has an average mass of 164.168 Da and a monoisotopic mass of 164.081039 Da . It is also known by its IUPAC name, 4,4’- (1,2-Ethanediyl)bis (4H-1,2,4-triazole) .
Molecular Structure Analysis
The molecular structure of 1,2-Bis(1,2,4-triazol-4-yl)ethane is characterized by its formula C6H8N6 . More detailed structural analysis or crystallographic data is not available in the search results.Physical And Chemical Properties Analysis
1,2-Bis(1,2,4-triazol-4-yl)ethane has a molecular formula of C6H8N6, an average mass of 164.168 Da, and a monoisotopic mass of 164.081039 Da . Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Applications De Recherche Scientifique
Anticancer Agents
1,2,4-Triazole derivatives, including 1,2-Bis(1,2,4-triazol-4-yl)ethane, have shown promising results as anticancer agents . They have been synthesized and evaluated against human cancer cell lines such as MCF-7, Hela, and A549 . Some of these compounds have shown cytotoxic activity lower than 12 μM against the Hela cell line .
Antibacterial Agents
Compounds containing the 1,2,4-triazole ring, such as 1,2-Bis(1,2,4-triazol-4-yl)ethane, have been identified as important antibacterial agents . They have been proven to have significant antibacterial activity, which can help in dealing with the escalating problems of microbial resistance .
Antimicrobial Activity
1,2,4-Triazole and its derivatives possess a broad spectrum of therapeutically interesting drug candidates such as antimicrobial agents . They have been used as core molecules for the design and synthesis of many medicinal compounds .
Antiseptic Agents
1,2,4-Triazole derivatives are also known for their antiseptic properties . They can be used in the treatment of infections and wounds to prevent the growth of microorganisms .
Antioxidant Agents
1,2,4-Triazole derivatives have been found to possess antioxidant properties . They can help in neutralizing harmful free radicals in the body, thereby preventing oxidative stress and related diseases .
Anti-inflammatory Agents
1,2,4-Triazole derivatives are known for their anti-inflammatory properties . They can be used in the treatment of conditions characterized by inflammation, such as arthritis and asthma .
Diuretics
1,2,4-Triazole derivatives have been used as diuretics . They can increase the amount of urine produced by the body, helping to remove excess water and salt .
Anticonvulsant Agents
1,2,4-Triazole derivatives have shown potential as anticonvulsant agents . They can be used in the treatment of seizures and epilepsy .
Mécanisme D'action
Target of Action
1,2-Bis(1,2,4-triazol-4-yl)ethane, also known as btre , is a compound that primarily targets metal ions such as nickel (Ni) and zinc (Zn) . These metal ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction.
Mode of Action
Btre interacts with its targets by forming coordination polymers, also known as Metal-Organic Frameworks (MOFs), with metal ions . In these MOFs, btre acts as a bridging ligand, connecting metal ions to form polymeric structures . The formation of these structures can alter the properties of the metal ions, leading to changes in their biological activity.
Biochemical Pathways
For instance, zinc is a cofactor in over 300 enzymes, so btre could potentially affect a wide range of biochemical pathways through its interaction with zinc .
Pharmacokinetics
Its physical properties such as a predicted boiling point of 4094±550 °C and a density of 145±01 g/cm3 suggest that it may have low bioavailability due to poor absorption and distribution.
Result of Action
The molecular and cellular effects of btre’s action are largely unexplored. One study has shown that a zinc coordination polymer formed with btre exhibits strong fluorescence . This suggests that btre could potentially be used in fluorescence-based assays or imaging techniques.
Action Environment
The action of btre can be influenced by environmental factors such as temperature and humidity. For example, one study found that a coordination polymer formed by btre and zinc underwent a crystal-to-crystal transformation upon dehydration . This suggests that the action and stability of btre could be significantly affected by environmental conditions.
Propriétés
IUPAC Name |
4-[2-(1,2,4-triazol-4-yl)ethyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6/c1(11-3-7-8-4-11)2-12-5-9-10-6-12/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPUVKXKHRDNLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=CN1CCN2C=NN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(1,2,4-triazol-4-yl)ethane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1,2-bis(1,2,4-triazol-4-yl)ethane a desirable ligand in coordination chemistry?
A1: The btre molecule possesses two 1,2,4-triazole rings linked by an ethane bridge. This configuration allows btre to act as a bridging ligand, coordinating to metal ions through the nitrogen atoms of the triazole rings. The flexibility of the ethane bridge further enhances its versatility, enabling the formation of diverse architectures with varying dimensionality and topology. [, , ]
Q2: What types of structures have been reported for metal complexes of 1,2-bis(1,2,4-triazol-4-yl)ethane?
A2: Research shows that btre readily forms complexes with various metal ions, including Cu(II), Zn(II), Cd(II), Fe(II), and Ag(I). These complexes exhibit a remarkable range of structural motifs, including dinuclear units [], 1D chains [, ], 2D sheets [, ], and intricate 3D frameworks [, , , , ]. The specific structure adopted depends on factors like the metal ion, counterions present, and synthesis conditions.
Q3: How does the coordination mode of 1,2-bis(1,2,4-triazol-4-yl)ethane influence the structure of the resulting complexes?
A3: Btre can adopt diverse coordination modes with metal ions, utilizing either one or both of its triazole rings. These modes include μ2-κN1:N1′, μ2-κN1:N2, and μ4-κN1:N2:N1′:N2′ bridging. The choice of coordination mode directly influences the dimensionality and overall topology of the resulting metal-organic framework. For instance, μ4-bridging often leads to the formation of three-dimensional networks. []
Q4: Are there correlations between the structure of btre-based MOFs and their solid-state NMR spectra?
A4: Yes, studies using solid-state ¹³C CPMAS NMR spectroscopy have revealed correlations between the coordination mode and symmetry of btre within a framework and the observed NMR signal patterns. This technique provides valuable insights into the structure of btre-containing materials. []
Q5: What are the potential applications of 1,2-bis(1,2,4-triazol-4-yl)ethane-based coordination polymers?
A5: Research suggests several potential applications for these materials, including:
- Luminescent materials: Many btre-based complexes, particularly those with d¹⁰ metal ions like Zn(II) and Cd(II), exhibit fluorescence upon UV excitation, making them promising candidates for luminescent materials. [, , ]
- Photocatalysis: Some btre-containing coordination polymers, such as those incorporating Cu(II), have demonstrated photocatalytic activity in the degradation of organic dyes like methyl orange. This property highlights their potential in environmental remediation applications. []
- Gas storage and separation: The porous nature of some 3D btre-based MOFs makes them potentially suitable for applications involving gas storage and separation, although this area requires further investigation. []
Q6: What role do counterions play in the formation of 1,2-bis(1,2,4-triazol-4-yl)ethane-based coordination polymers?
A7: The nature of counterions can significantly influence the structure of btre complexes. For instance, the use of perchlorate counterions has led to the formation of distinct 3D frameworks with Cu(I), Zn(II), and Cd(II), while the presence of other anions like chloride, bromide, nitrate, or sulfate resulted in different architectures. [, , ]
Q7: Can 1,2-bis(1,2,4-triazol-4-yl)ethane-based frameworks undergo structural transformations?
A8: Yes, research has shown that some btre-based frameworks can undergo fascinating crystal-to-crystal transformations upon dehydration. For example, a Zn(II) coordination polymer with btre experienced a significant structural rearrangement upon controlled dehydration, involving the breaking and forming of Zn-O bonds and a reduction in unit cell volume. []
Q8: Are there any reported heterometallic frameworks incorporating 1,2-bis(1,2,4-triazol-4-yl)ethane?
A9: Yes, btre has proven valuable in constructing heterometallic frameworks. For instance, researchers have synthesized a Cu(I)/V(IV) framework where btre bridges between the two metal centers, creating a 3D structure with potential applications in catalysis. [] Additionally, a series of Ag(I)/V(V) frameworks have been generated using btre, highlighting the ligand's versatility in heterometallic system design. []
Q9: How do researchers characterize and study the properties of 1,2-bis(1,2,4-triazol-4-yl)ethane-based materials?
A9: Various techniques are employed to study these materials:
- Powder X-ray diffraction: This method helps identify the crystalline phases present and their purity. [, ]
- Thermogravimetric analysis: This technique analyzes the thermal stability of the materials and provides information about the decomposition patterns and the presence of guest molecules. [, ]
- Spectroscopic techniques: UV-Vis spectroscopy helps study the electronic properties and potential for light absorption and emission, while infrared (IR) spectroscopy provides information about the functional groups present in the materials. [, , ]
- Magnetic susceptibility measurements: These measurements provide insight into the magnetic behavior of the materials and any potential magnetic ordering phenomena. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-But-2-enedioic acid--10-[3-(dimethylamino)-2-methylpropyl]-10H-phenothiazine-2-carbonitrile (1/1)](/img/structure/B3326437.png)

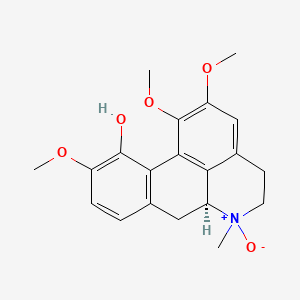
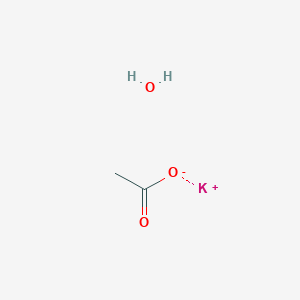

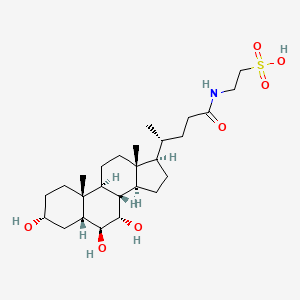
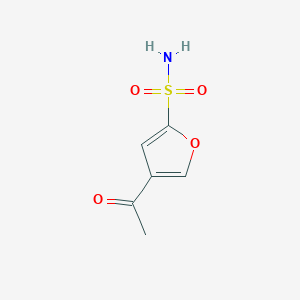




![10H-Pyridazino[4,3-b][1,4]benzothiazine](/img/structure/B3326537.png)

